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Compound of Interest

Compound Name: HEPARIN AMMONIUM SALT

CAS No.: 60800-63-7

Cat. No.: B1166721

Get Quote

Executive Summary & Mechanism of Action
The Core Problem: Heparin (whether ammonium, sodium, or lithium salt) is a potent inhibitor of

PCR, not because it destroys DNA, but because it mimics it. Heparin is a highly sulfated

glycosaminoglycan with a strong negative charge density—higher even than that of DNA.

The Mechanism: DNA Polymerases bind to DNA via electrostatic interactions between the

enzyme's positively charged domains and the DNA's negatively charged phosphate backbone.

Heparin acts as a competitive inhibitor, binding to the polymerase with higher affinity than the

DNA template, effectively blocking the active site.

Figure 1: Mechanism of Heparin Interference
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Caption: Heparin competitively binds to DNA Polymerase due to its high negative charge

density, preventing the enzyme from engaging the DNA template.[1]

Diagnostic Workflow: Is it Heparin?
Before attempting remediation, confirm that heparin is the cause of failure. High Ct values or

total amplification failure can also be caused by degradation or low yield.

The "Spike-In" Validation Protocol:

Reaction A: Standard PCR with your template.

Reaction B (Control): Standard PCR with a known working template (e.g., a plasmid or

housekeeping gene) + water.

Reaction C (Spike): Standard PCR with known working template + 10% volume of your

suspected heparinized sample.

Interpretation:
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If Reaction C fails while Reaction B works, your sample contains a trans-acting inhibitor

(likely heparin).

If Reaction C works, your sample likely has degraded DNA or insufficient template, not

inhibition.

Remediation Protocols
If inhibition is confirmed, use one of the following three modules. Module A is the fastest;

Module C is the most robust.

Module A: The "Hardware" Fix (Polymerase Selection)
Best for: High-throughput screening where sample processing is a bottleneck.

Standard Taq and Pfu polymerases are highly sensitive to heparin (inhibited at <0.01 U/mL).

Switch to a heparin-tolerant mutant.

Polymerase Type Heparin Tolerance
Mechanism of
Tolerance

Recommended
Application

Standard Taq Low (< 0.01 U/mL) N/A
General PCR

(Requires cleanup)

Hemo KlenTaq High

N-terminal truncation

removes heparin-

binding domain

Direct blood PCR

Phusion / Q5 Moderate/High

High processivity

Sso7d fusion domain

aids binding

High-fidelity cloning

KAPA Blood Very High Engineered affinity
Genotyping from

crude lysates

Module B: The Enzymatic Fix (Heparinase Digestion)
Best for: Precious samples where you cannot afford to lose DNA during precipitation.
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Reagent: Heparinase I (specifically from Flavobacterium heparinum).[2] Mechanism: Cleaves

the glycosidic linkages in heparin, destroying its ability to bind polymerase.

Protocol:

Prepare Reaction:

DNA Sample: 40 µL

Heparinase Buffer (10X): 5 µL

Heparinase I (10 U/µL): 1 µL (Target 5-10 Units total)

Water: to 50 µL

Incubation: Incubate at 25°C for 2 hours.

Note: Do not incubate at 37°C unless specified by the vendor; Heparinase I degrades

rapidly at higher temperatures.

Inactivation: Heat kill is usually not necessary if proceeding to PCR, as the initial

denaturation step (95°C) will inactivate the enzyme.

Module C: The Chemical Fix (LiCl Precipitation)
Best for: Samples with very high heparin concentrations (e.g., catheter draws).

Scientific Rationale: Standard ethanol/sodium acetate precipitation fails because heparin co-

precipitates with DNA. Lithium Chloride (LiCl) at high concentrations (2M+) keeps heparin

soluble while precipitating high-molecular-weight DNA.

Protocol:

Adjust Volume: Ensure sample volume is at least 50 µL.

Add LiCl: Add an equal volume of 5M LiCl (Final concentration: 2.5M).

Critical: Do not use LiCl < 2M final concentration.
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Incubation: Incubate at -20°C for 30 minutes.

Centrifugation: Spin at max speed (≥12,000 x g) for 15 minutes at 4°C.

Wash: Carefully remove supernatant (contains the heparin). Add 500 µL of 70% Ethanol.

Tip: Do not disturb the pellet. The pellet may be transparent.

Re-spin: Spin for 5 minutes. Remove ethanol.

Elute: Air dry for 5 minutes and resuspend in TE Buffer.

Troubleshooting Decision Tree
Figure 2: Workflow for Heparinized Samples
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Caption: Decision matrix for identifying and treating heparin inhibition in PCR samples.

Frequently Asked Questions (FAQ)
Q: Can I use silica spin columns (e.g., Qiagen) to remove heparin? A: Generally, no. Heparin is

a polyanion similar to DNA and often binds to the silica membrane under the same high-salt
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chaotropic conditions used to bind DNA. It will co-elute with your sample. If you must use

columns, perform a specific wash step with a high-salt buffer (like Buffer AW1) but LiCl

precipitation is superior for removal.

Q: Does the ammonium salt form of heparin differ from sodium heparin regarding inhibition? A:

The inhibition is driven primarily by the heparin polyanion, not the counter-ion (ammonium vs.

sodium). However, ammonium ions at very high concentrations can inhibit Taq polymerase by

altering the melting temperature of DNA. The LiCl precipitation method (Module C) effectively

removes both the heparin anion and the ammonium cation.

Q: My sample is valuable. Which method has the highest recovery? A:Heparinase treatment

(Module B) has the highest recovery because it involves no physical transfer or precipitation

steps where pellets can be lost. It modifies the inhibitor in situ.

Q: Can I just add more Magnesium (Mg2+) to overcome the inhibition? A: Sometimes, but it is

risky. Heparin does chelate magnesium, but its primary mode of inhibition is binding the

polymerase. Adding excess Mg2+ might improve results slightly but can also decrease

specificity, leading to non-specific amplification bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Email: info@benchchem.com
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